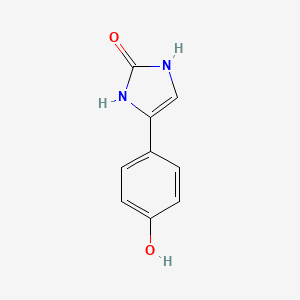![molecular formula C16H19N B12828703 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)
1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline: is an organic compound with a complex structure that includes a benzoisoquinoline core. This compound is characterized by the presence of four methyl groups attached to the core structure, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of strong acids or bases to facilitate the formation of the benzoisoquinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to minimize by-products and enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkyl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be used in various chemical reactions and processes.
Biology and Medicine: In biological and medical research, this compound may be used to study the effects of specific structural modifications on biological activity. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism by which 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparación Con Compuestos Similares
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide
- 1,2,3,3-Tetramethyl-3H-indolium iodide
Comparison: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline is unique due to its specific arrangement of methyl groups and the benzoisoquinoline core. This structure imparts distinct chemical properties, such as reactivity and stability, which may differ from similar compounds. For example, the presence of additional methyl groups can influence the compound’s solubility, boiling point, and reactivity in chemical reactions.
Propiedades
Fórmula molecular |
C16H19N |
|---|---|
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
1,1,3,3-tetramethyl-2H-benzo[de]isoquinoline |
InChI |
InChI=1S/C16H19N/c1-15(2)12-9-5-7-11-8-6-10-13(14(11)12)16(3,4)17-15/h5-10,17H,1-4H3 |
Clave InChI |
XOPPJWVDEUXBOT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC3=C2C(=CC=C3)C(N1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


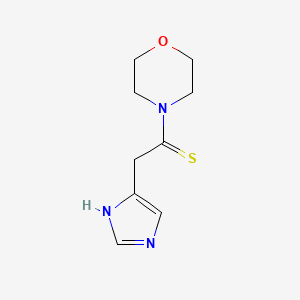
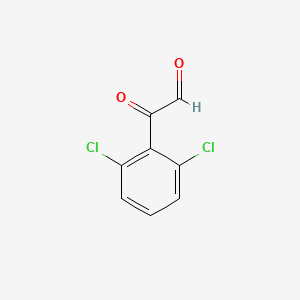
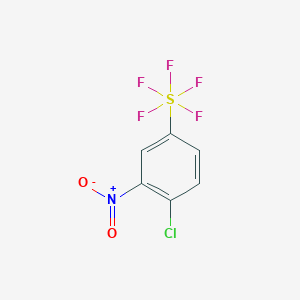
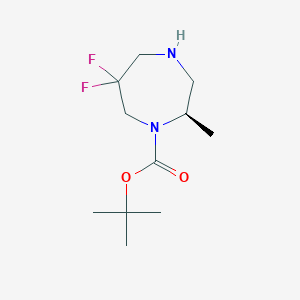
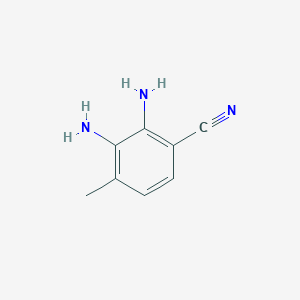
![2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)

![6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12828663.png)

![5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828669.png)

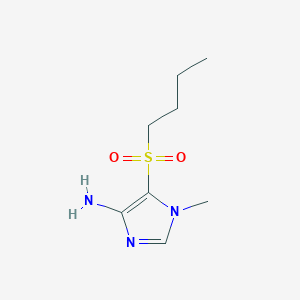
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)
